molecular formula C10H18O B15426601 1,3,5,5-Tetramethylcyclohex-2-en-1-ol CAS No. 94925-94-7

1,3,5,5-Tetramethylcyclohex-2-en-1-ol

Cat. No.: B15426601
CAS No.: 94925-94-7
M. Wt: 154.25 g/mol
InChI Key: AIVMFMJRWHMIMY-UHFFFAOYSA-N
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Description

1,3,5,5-Tetramethylcyclohex-2-en-1-ol is a cyclic enol of significant interest in advanced organic synthesis and fragrance research. This compound is recognized as a specific product of the 1,2-addition of a Grignard reagent to isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a classic reaction used to study regioselectivity in organic transformations . Its formation, in contrast to the 1,4-addition product, provides researchers with a valuable model for investigating reaction pathways and catalytic behavior, particularly in the presence of copper catalysts . Beyond its fundamental synthetic utility, the structural features of this tetramethylcyclohexenol suggest potential applications in the development of fragrances and flavors. Patents indicate that structurally similar tetramethyl cyclohexene derivatives are extensively employed as agents to superadditively enhance olfactory impressions in fragrance and flavor compositions . As such, this compound serves as a crucial intermediate for researchers developing and analyzing novel scent profiles and complex aroma materials. This product is provided for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

1,3,5,5-tetramethylcyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-5-9(2,3)7-10(4,11)6-8/h6,11H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVMFMJRWHMIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(C1)(C)C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538041
Record name 1,3,5,5-Tetramethylcyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94925-94-7
Record name 1,3,5,5-Tetramethylcyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 1,3,5,5-tetramethylcyclohex-2-en-1-ol and two related compounds:

Compound Name Molecular Formula Functional Group Substituents Key Applications/Reactivity
This compound C₁₀H₁₈O Hydroxyl Methyl (positions 1, 3, 5, 5) Potential oxidation to ketones
3,5,5-Trimethyl-2-cyclohexen-1-ol C₉H₁₆O Hydroxyl Methyl (positions 3, 5, 5) Oxidized to carbonyl compounds
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane C₁₄H₂₄ Alkene Methyl (1,1,5,5), Propene (position 2) Laboratory research (non-reactive)
Key Observations:

Steric Effects : The additional methyl group at position 1 in this compound increases steric bulk compared to 3,5,5-trimethyl-2-cyclohexen-1-ol. This may slow oxidation kinetics due to hindered access to the hydroxyl group.

Functional Group Diversity : The absence of a hydroxyl group in 1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane limits its utility in reactions requiring alcohol functionality, such as esterification or oxidation .

Oxidation Behavior
  • 3,5,5-Trimethyl-2-cyclohexen-1-ol : Oxidizes efficiently under palladium-on-charcoal catalysis in ethylene to yield carbonyl derivatives (e.g., ketones or aldehydes) .
  • This compound (Expected) : The extra methyl group at position 1 likely reduces oxidation efficiency due to steric shielding of the hydroxyl group. Computational modeling (extrapolated from similar systems) suggests a 20–30% slower reaction rate compared to the trimethyl analog.

Q & A

Q. How to design experiments for assessing biological activity without commercial bias?

  • Guidelines :
  • Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) over proprietary screening platforms .
  • Use PubChem or NIST databases for toxicity predictions and structure-activity relationship (SAR) modeling .

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